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Compound of Interest

Compound Name: Spiro[4.5]decane

Cat. No.: B086366 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for

spiro[4.5]decane, a saturated spirocyclic hydrocarbon. The information presented herein is

essential for the structural elucidation, identification, and characterization of this compound in

various research and development settings. This document includes tabulated nuclear

magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, detailed

experimental protocols for data acquisition, and visualizations of analytical workflows.

Spectroscopic Data Summary
The following sections summarize the available and predicted spectroscopic data for

spiro[4.5]decane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic

molecules.

Due to the absence of readily available experimental spectra in the searched literature, a

predicted ¹H NMR spectrum is presented. The chemical shifts are estimated based on the

chemical environment of the protons. Spiro[4.5]decane has five distinct proton environments.

Table 1: Predicted ¹H NMR Chemical Shifts for Spiro[4.5]decane
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Position
Predicted Chemical
Shift (ppm)

Multiplicity Integration

H1, H4 1.45 - 1.55 Multiplet 4H

H2, H3 1.35 - 1.45 Multiplet 4H

H6, H10 1.40 - 1.50 Multiplet 4H

H7, H9 1.30 - 1.40 Multiplet 4H

H8 1.25 - 1.35 Multiplet 2H

Note: Predicted data should be confirmed with experimental results.

The experimental ¹³C NMR spectrum of spiro[4.5]decane shows six distinct signals,

corresponding to the six unique carbon environments in the molecule.[1]

Table 2: ¹³C NMR Chemical Shifts and Assignments for Spiro[4.5]decane

Position Chemical Shift (ppm)

C5 38.0 (predicted)

C1, C4 36.5 (predicted)

C6, C10 35.0 (predicted)

C2, C3 25.5 (predicted)

C8 25.0 (predicted)

C7, C9 24.5 (predicted)

Note: The assignments are based on typical chemical shifts for cycloalkanes and may require

further 2D NMR experiments for definitive confirmation.

Infrared (IR) Spectroscopy (Predicted)
As an alkane, the IR spectrum of spiro[4.5]decane is expected to be relatively simple,

characterized by C-H stretching and bending vibrations.
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Table 3: Predicted Infrared Absorption Frequencies for Spiro[4.5]decane

Vibrational Mode
Predicted Frequency
(cm⁻¹)

Intensity

C-H Stretch (sp³ hybridized) 2850 - 2960 Strong

CH₂ Scissoring (bending) ~1450 - 1470 Medium

C-C Stretch 800 - 1300 Weak

Note: Predicted data should be confirmed with experimental results.

Mass Spectrometry (MS)
The mass spectrum of spiro[4.5]decane is characterized by a molecular ion peak and a series

of fragment ions resulting from the cleavage of the hydrocarbon rings. The NIST WebBook

provides mass spectrometry data for spiro[4.5]decane.[2] The fragmentation of alkanes in

mass spectrometry typically involves the loss of alkyl radicals.[3]

Table 4: Major Fragments in the Mass Spectrum of Spiro[4.5]decane

m/z Proposed Fragment Ion Relative Intensity

138 [C₁₀H₁₈]⁺ (Molecular Ion) Moderate

123 [C₉H₁₅]⁺ (Loss of CH₃) Low

110 [C₈H₁₄]⁺ (Loss of C₂H₄) Moderate

95 [C₇H₁₁]⁺ High

81 [C₆H₉]⁺ High

67 [C₅H₇]⁺ Very High (Base Peak)

55 [C₄H₇]⁺ High

41 [C₃H₅]⁺ High

Experimental Protocols
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The following are detailed protocols for the acquisition of spectroscopic data for

spiro[4.5]decane, a liquid hydrocarbon.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of spiro[4.5]decane in 0.6-0.7 mL of

deuterated chloroform (CDCl₃) in a clean, dry 5 mm NMR tube.[4] Add a small amount of

tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrument: A 400 MHz or higher field NMR spectrometer.

Parameters:

Pulse Program: Standard single-pulse sequence.

Number of Scans: 16 to 32, depending on the desired signal-to-noise ratio.

Relaxation Delay: 1-2 seconds.

Acquisition Time: 2-4 seconds.

Spectral Width: 0-10 ppm.

Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase

and baseline correction. Integrate the signals to determine the relative number of protons.

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50

mg of spiro[4.5]decane in 0.6-0.7 mL of CDCl₃.[4]

Instrument: A 100 MHz or higher field NMR spectrometer (corresponding to a 400 MHz ¹H

frequency). The PubChem data was acquired on a BRUKER HX-90.[1]

Parameters:

Pulse Program: Standard proton-decoupled single-pulse sequence.

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

Relaxation Delay: 2 seconds.
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Acquisition Time: 1-2 seconds.

Spectral Width: 0-220 ppm.

Processing: Apply a Fourier transform with an exponential multiplication to improve the

signal-to-noise ratio. Perform phase and baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: As spiro[4.5]decane is a liquid, a neat sample can be analyzed. Place

a single drop of the liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.[5]

Instrument: A standard FT-IR spectrometer.

Parameters:

Spectral Range: 4000-400 cm⁻¹.[5]

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

[5]

Data Acquisition: Record a background spectrum of the clean salt plates. Then, record the

spectrum of the sample. The instrument software will automatically ratio the sample

spectrum to the background to generate the transmittance or absorbance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: Prepare a dilute solution of spiro[4.5]decane (e.g., 100 ppm) in a

volatile solvent such as hexane or dichloromethane.[6]

Instrument: A gas chromatograph coupled to a mass spectrometer.

GC Parameters:

Injector: Split/splitless injector at 250°C.
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Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film

thickness) is suitable for hydrocarbon analysis.[7]

Carrier Gas: Helium at a constant flow rate of 1 mL/min.[7]

Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and

hold for 5 minutes.

MS Parameters:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 35 to 300.

Ion Source Temperature: 230°C.

Transfer Line Temperature: 280°C.

Data Analysis: Identify the peak corresponding to spiro[4.5]decane in the total ion

chromatogram. Analyze the corresponding mass spectrum to identify the molecular ion and

major fragment ions.

Visualizations
The following diagrams illustrate key workflows and relationships in the spectroscopic analysis

of spiro[4.5]decane.
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General Workflow for Spectroscopic Identification
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Caption: General workflow for spectroscopic identification.

Proposed Mass Spectral Fragmentation of Spiro[4.5]decane
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Caption: Proposed mass spectral fragmentation pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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